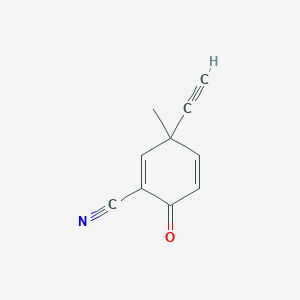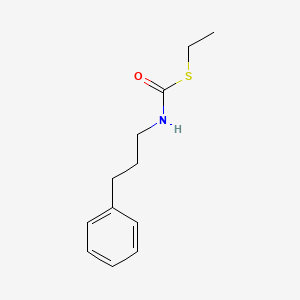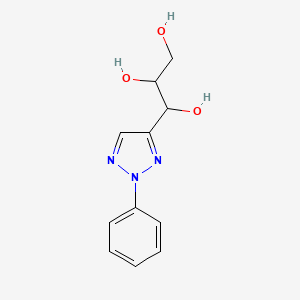
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring, an ethylamino group, and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of benzimidazole derivatives with ethyl isocyanate and methanol. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions. The process can be summarized as follows:
Formation of the Benzimidazole Derivative: Benzimidazole is reacted with ethyl isocyanate to form the intermediate compound.
Esterification: The intermediate is then treated with methanol in the presence of a catalyst to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted benzimidazoles, and various oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: A simpler ester of carbamic acid, used in various industrial applications.
Benzimidazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to its combination of a benzimidazole ring with an ethylamino group and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates and benzimidazole derivatives.
Propriétés
Numéro CAS |
75673-30-2 |
|---|---|
Formule moléculaire |
C12H14N4O3 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
methyl N-[1-(ethylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H14N4O3/c1-3-13-11(17)16-9-7-5-4-6-8(9)14-10(16)15-12(18)19-2/h4-7H,3H2,1-2H3,(H,13,17)(H,14,15,18) |
Clé InChI |
NUSJWXMHROENJB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)

![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)

![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)

![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)


